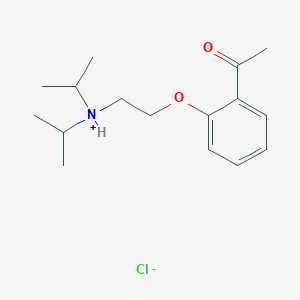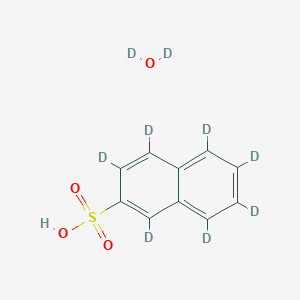
deuterated water;1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuterated water;1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid is a compound that combines deuterated water (heavy water) with a deuterated derivative of naphthalene sulfonic acidThe presence of deuterium gives the water different nuclear properties and slightly different physical and chemical properties compared to normal water . The naphthalene derivative, 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid, is a sulfonic acid derivative of naphthalene where seven hydrogen atoms are replaced by deuterium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of deuterated water involves the separation of deuterium oxide (D₂O) from normal water. This can be achieved through methods such as distillation, electrolysis, or chemical exchange processes . The most cost-effective process for producing heavy water is the Girdler sulfide process, where demineralized and deaerated water is trickled through a series of perforated plates in a tower while hydrogen sulfide gas flows upward through the perforations .
For the synthesis of 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid, the deuteration of naphthalene can be achieved through catalytic exchange reactions using deuterium gas. The sulfonation of the deuterated naphthalene can be carried out using sulfur trioxide or oleum to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production of deuterated water follows the Girdler sulfide process due to its cost-effectiveness and efficiency . The production of deuterated naphthalene derivatives involves large-scale catalytic exchange reactions and sulfonation processes, which are optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Deuterated water and 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid undergo various chemical reactions, including:
Oxidation: Deuterated compounds can undergo oxidation reactions similar to their non-deuterated counterparts.
Reduction: Reduction reactions can also occur, where deuterium atoms are retained in the product.
Substitution: Deuterium atoms in these compounds can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions using halogens or halogenating agents can lead to substitution of deuterium atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of deuterated naphthalene derivatives can yield deuterated naphthoquinones, while reduction can produce deuterated naphthalenes.
Applications De Recherche Scientifique
Deuterated water and 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid have various scientific research applications:
Mécanisme D'action
The mechanism of action of deuterated water involves the replacement of hydrogen atoms with deuterium, which affects the vibrational frequencies and bond strengths in molecules. This can alter the rates of chemical reactions and the stability of certain compounds. In biological systems, deuterated water can affect enzyme activity, hydrogen bonding, and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Semiheavy Water (HDO): Contains one deuterium and one hydrogen atom.
Tritiated Water (T₂O): Contains tritium, a radioactive isotope of hydrogen.
Deuterated Benzene (C₆D₆): Benzene where all hydrogen atoms are replaced by deuterium.
Uniqueness
Deuterated water and 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid are unique due to their specific deuterium content, which imparts distinct nuclear and physical properties. These compounds are particularly valuable in NMR spectroscopy and other analytical techniques due to their ability to provide clearer and more detailed spectra compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C10H10O4S |
|---|---|
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
deuterated water;1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2/i1D,2D,3D,4D,5D,6D,7D;/hD2 |
Clé InChI |
HKGOFWIZZIYCOS-JUPNVAMVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])S(=O)(=O)O)[2H])[2H])[2H].[2H]O[2H] |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


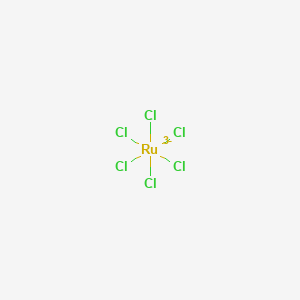


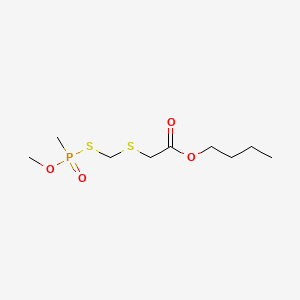
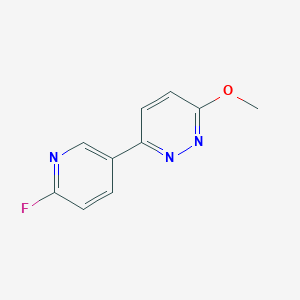
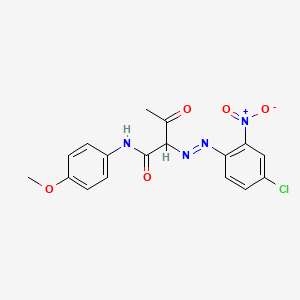
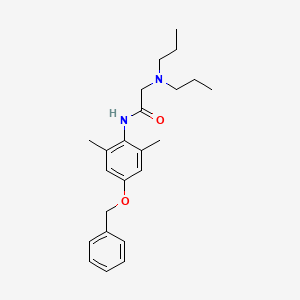
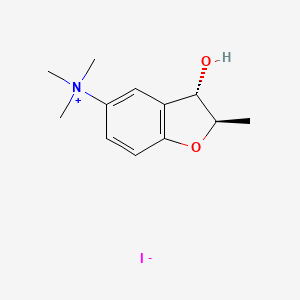
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)

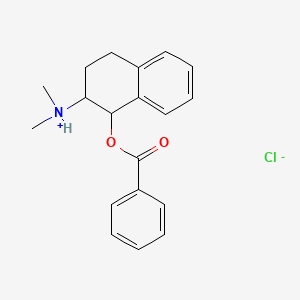
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)

